1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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Overview
Description
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a tricyclodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps. One common approach is to start with the synthesis of the benzothiazole moiety, which can be achieved through various methods such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The phenyl ring is then introduced through electrophilic aromatic substitution reactions. Finally, the tricyclodecane structure is incorporated using cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Hydrazine hydrate in ethanol at 50°C.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . Molecular docking studies have shown its potential to bind to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar aromatic properties.
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Shares the benzothiazole moiety but differs in the phenyl and tricyclodecane structures.
3-(1,3-benzothiazol-2-yl)-2-phenyl: Another benzothiazole derivative with different substituents.
Uniqueness
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is unique due to its combination of a benzothiazole moiety, a phenyl ring, and a tricyclodecane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H27N3OS |
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Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea |
InChI |
InChI=1S/C25H27N3OS/c1-15-2-7-21-22(8-15)30-23(27-21)19-3-5-20(6-4-19)26-24(29)28-25-12-16-9-17(13-25)11-18(10-16)14-25/h2-8,16-18H,9-14H2,1H3,(H2,26,28,29) |
InChI Key |
ZSLSMTJGIZYZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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